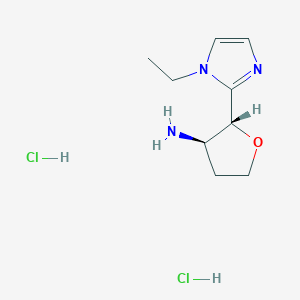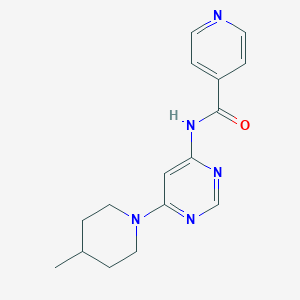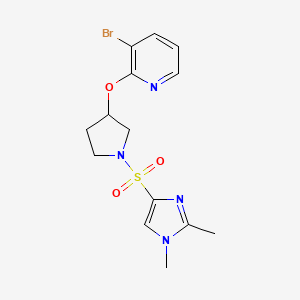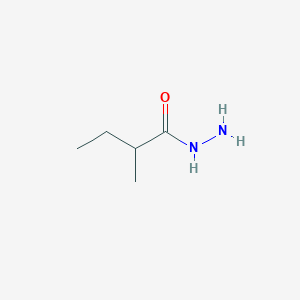
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene, also known as 2,4-DCPE, is an aromatic compound which has been the focus of many scientific studies due to its potential applications in various fields. 2,4-DCPE is a synthetic compound that can be synthesized through several methods, and has been used in a number of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
Polymer Synthesis and Applications Research demonstrates the utilization of compounds with ethynyl and phenoxymethyl groups in the synthesis of high-molecular-weight poly(p-phenyleneethynylenes) via alkyne metathesis, showcasing applications in creating fluorescent polymers and materials with specific electronic properties (L. Kloppenburg et al., 1999). Another study explores the synthesis of hyperbranched conjugated poly(tetraphenylethene) highlighting its potential in optical limiting and explosive detection due to its aggregation-induced emission properties (Rongrong Hu et al., 2012).
Organic Synthesis and Catalysis Investigations into the synthesis of bis(trimethylstannyl)aryl compounds through an SRN1 mechanism reveal the utility of certain phenoxymethyl-substituted benzenes as intermediates in creating bidentate Lewis acids, which play crucial roles in catalytic processes (A. Chopa et al., 2002). Additionally, polymorphism studies of van der Waals host molecules suggest that derivatives of phenoxymethyl-benzene can form complex solvates with potential implications in material sciences and drug delivery systems (S. Bhattacharya et al., 2013).
Environmental and Health Impact A study on the formation of novel disinfection by-products from the chlorination of UV filters in swimming pool water, including derivatives of benzophenone, highlights the potential environmental and health impacts of chlorophenols and related compounds, indicating the importance of understanding the transformation products of chemical compounds used in consumer products (Xuefeng Sun et al., 2019).
properties
IUPAC Name |
2,4-dichloro-1-[(3-ethynylphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYHTSEIADBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)






![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)